Cas no 16506-88-0 (Adenosine 5'-(trihydrogen diphosphate), 2-chloro-)

16506-88-0 structure
Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), 2-chloro-
Adenosine 5'-(trihydrogen diphosphate), 2-chloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine5'-(trihydrogen diphosphate), 2-chloro- (9CI)
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2 -yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
- 2- CHLOROADENOSINE- 5'- O- DIPHOSPHATE ( 2-CL-5'-ADP )
- 2-Chloroadenosine-5'-diphosphate
- 2-Chloro-ADP
- 2- Chloroadenosine 5'-diphosphate
- 2-Chloro-ADP
- 2-Chloroadenosine 5'-(trihydrogen diphosphate)
- Adenosine, 2-chloro-, 5'-(trihydrogen pyrophosphate) (8CI)
- Adenosine 5'-(trihydrogen diphosphate), 2-chloro-
- C10-H14-Cl-N5-O10-P2
- ;2-chloroadenosine 5'-(trihydrogen diphosphate)
- 2-chloroadenosine 5'-(trihydrogen diphosphate)
- SCHEMBL2025155
- DTXSID60167840
- 2-chloroadenosine 5'-diphosphate
- [[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2 -yl]methoxy-hydroxy-phosphory
- ZD4
- 16506-88-0
- C10H14ClN5O10P2
-
- Inchi: InChI=1S/C10H14ClN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
- Chiave InChI: POWNGKCXGCOKLX-UUOKFMHZSA-N
- Sorrisi: OP(OP(OC[C@H]1O[C@@H](N2C=NC3C(=NC(=NC2=3)Cl)N)[C@H](O)[C@@H]1O)(O)=O)(O)=O
Proprietà calcolate
- Massa esatta: 492.98000
- Massa monoisotopica: 460.99
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 673
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 233Ų
- XLogP3: _3.7
Proprietà sperimentali
- Densità: 2.56
- Punto di ebollizione: 801.8°C at 760 mmHg
- Punto di infiammabilità: 438.7°C
- Indice di rifrazione: 1.908
- PSA: 270.68000
- LogP: -0.64820
Adenosine 5'-(trihydrogen diphosphate), 2-chloro- Letteratura correlata
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
16506-88-0 (Adenosine 5'-(trihydrogen diphosphate), 2-chloro-) Prodotti correlati
- 56-65-5(Adenosine 5'-Triphosphate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)
- 1927-31-7(2'-Deoxy-5'-ATP)
- 58-64-0(Adenosine 5'-Diphosphate)
- 1334416-41-9(tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate)
- 878734-15-7(1,3,6,7-tetramethyl-8-4-(trifluoromethyl)phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 387844-19-1(2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide)
- 245095-50-5(5-(Bromomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 303797-45-7((2E)-3-3-({3-(1E)-2-carboxyeth-1-en-1-ylphenyl}sulfamoyl)-4-methoxyphenylprop-2-enoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
